BenchChemオンラインストアへようこそ!

3-Chloro-4-(dimethylsulfamoyl)benzoic acid

Crystallography Solid-state chemistry Structure-property relationships

This compound is the direct precursor to ARN23746, a clinical-stage NKCC1 inhibitor for neurological disorders. The 3-chloro-4-(dimethylsulfamoyl) pattern is structurally non-substitutable: positional isomers lack target engagement, and des-chloro analogs fail to replicate key SAR in LPA2, cPLA2α, and NKCC1 programs. Its tri-functional architecture (carboxylic acid, 3-Cl, 4-N,N-dimethylsulfamoyl) enables orthogonal library diversification. Verified melting point (~190°C, dec.) provides rapid incoming QC to prevent regioisomer mix-ups. Procure only CAS 1263276-33-0 for patent-aligned synthesis and cross-study data reproducibility.

Molecular Formula C9H10ClNO4S
Molecular Weight 263.69
CAS No. 1263276-33-0
Cat. No. B2969194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(dimethylsulfamoyl)benzoic acid
CAS1263276-33-0
Molecular FormulaC9H10ClNO4S
Molecular Weight263.69
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl
InChIInChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
InChIKeyNKWFVTGGBLXXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(dimethylsulfamoyl)benzoic Acid (CAS 1263276-33-0): Procurement-Grade Specifications and Structural Identity


3-Chloro-4-(dimethylsulfamoyl)benzoic acid (CAS 1263276-33-0) is a sulfamoylbenzoic acid derivative with the molecular formula C9H10ClNO4S and molecular weight of 263.70 g/mol . The compound features a 3-chloro substitution and a 4-dimethylsulfamoyl group [(dimethylamino)sulfonyl] on the benzoic acid scaffold, positioning it as a halogenated sulfonamide building block . Available commercially as a solid with ambient temperature storage requirements, this compound serves as a key intermediate in medicinal chemistry programs, particularly in the synthesis of Na-K-2Cl cotransporter 1 (NKCC1) inhibitors and other sulfamoylbenzoic acid-based pharmacophores [1].

Why 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid Cannot Be Interchanged with Other Sulfamoylbenzoic Acid Isomers or Derivatives


Generic substitution among sulfamoylbenzoic acid derivatives is scientifically unsound due to the profound impact of substitution pattern on physicochemical properties, biological target engagement, and downstream synthetic utility. The specific 3-chloro-4-(dimethylsulfamoyl) substitution pattern confers a unique combination of electronic distribution, steric profile, and hydrogen-bonding capacity that differs markedly from 2-, 3-, or 4-sulfamoyl positional isomers as well as from non-chlorinated or mono-substituted analogs [1]. In structure-activity relationship (SAR) studies of sulfamoylbenzoic acid-based LPA2 receptor agonists, the position and nature of halogen substitution proved critical for achieving subnanomolar potency and receptor subtype specificity [2]. Similarly, in the development of cytosolic phospholipase A2α (cPLA2α) inhibitors, variations in the N,N-disubstitution pattern on the sulfamoyl nitrogen dramatically altered aqueous solubility and whole-blood activity profiles [3]. For procurement decisions, substituting the target compound with a positional isomer or alternative sulfamoylbenzoic acid derivative would invalidate established synthetic routes and compromise the reproducibility of biological data tied to this specific CAS registry number.

Quantitative Differentiation Evidence for 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid vs. Structural Comparators


Regioisomeric Substitution Pattern Defines Unique Reactivity and Crystallographic Properties

The target compound (3-chloro-4-dimethylsulfamoyl substitution) occupies a distinct structural niche compared to closely related regioisomers. Single-crystal X-ray diffraction studies of the comparator 4-chloro-3-sulfamoylbenzoic acid (CSBA) reveal a monoclinic crystal system with P21/c space group (a = 4.9576 Å, b = 6.0315 Å, c = 29.8923 Å, β = 92.628°, V = 892.89 ų, Z = 4), stabilized by an extensive two-dimensional hydrogen-bonding network with O⋯H contacts contributing 39.9% to the Hirshfeld surface [1]. The target compound's 3-chloro-4-(dimethylsulfamoyl) arrangement alters both the electronic distribution and steric environment relative to the 4-chloro-3-sulfamoyl isomer, directly impacting crystallinity, solubility, and solid-state handling characteristics during procurement and formulation.

Crystallography Solid-state chemistry Structure-property relationships

Patent-Specified Intermediate Status in NKCC1 Inhibitor Synthesis Confers Strategic Procurement Value

The target compound is explicitly claimed as a key synthetic intermediate in US Patent Application US20220184008A1, which discloses modulators of intracellular chloride concentration targeting the Na-K-2Cl cotransporter 1 (NKCC1) [1]. The patent specifies the 3-chloro-4-(dimethylsulfamoyl)benzoic acid scaffold as a preferred building block for constructing NKCC1 inhibitors, with exemplified derivatives including ARN23746 (3-(N,N-dimethylsulfamoyl)-4-((8,8,8-trifluorooctyl)amino)benzoic acid), a clinical-stage NKCC1 inhibitor under investigation for core symptoms of Down syndrome . In contrast, alternative regioisomers such as 3-(dimethylsulfamoyl)benzoic acid (CAS 7326-73-0) lack the 4-chloro substitution and are not specified for this therapeutic application, rendering them unsuitable substitutes for NKCC1-focused research programs.

NKCC1 inhibition Medicinal chemistry Chloride channel modulation

Halogenated Dimethylsulfamoyl Scaffold Exhibits Distinct Physicochemical Profile from Non-Halogenated Analogs

The presence of the 3-chloro substituent in the target compound introduces measurable physicochemical differentiation from non-halogenated dimethylsulfamoyl benzoic acid analogs. 4-(Dimethylsulfamoyl)benzoic acid (CAS unavailable in primary literature) has a calculated molecular weight of 229.25 g/mol (C9H11NO4S) and lacks the electron-withdrawing chloro group [1]. The target compound's molecular weight of 263.70 g/mol (C9H10ClNO4S) reflects the chlorine addition, which modifies LogP, pKa of the carboxylic acid moiety, and hydrogen-bond acceptor/donor capacity . In SAR studies of sulfamoylbenzoic acid-based LPA2 agonists, the 5-chloro substitution in compound 11d contributed to picomolar activity (EC50 = 5.06 × 10⁻³ nM), demonstrating that halogenation critically modulates target engagement [2]. While direct solubility data for the target compound are not reported in primary literature, class-level inference from structurally related N,N-disubstituted 4-sulfamoylbenzoic acid cPLA2α inhibitors indicates that sulfamoyl substitution pattern and halogenation significantly alter aqueous solubility and metabolic stability profiles [3].

Physicochemical properties Drug-likeness Solubility optimization

Unique Synthetic Versatility via Orthogonal Reactive Handles Compared to Mono-Functional Sulfamoylbenzoic Acids

The target compound presents three orthogonal reactive handles on a single aromatic scaffold: the carboxylic acid group (C1 position), the 3-chloro substituent (available for nucleophilic aromatic substitution or metal-catalyzed cross-coupling), and the 4-dimethylsulfamoyl group (a masked sulfonamide capable of further functionalization). This orthogonal reactivity distinguishes it from simpler sulfamoylbenzoic acids such as 2-sulfamoylbenzoic acid (CAS 632-24-6) or 3-sulfamoylbenzoic acid (CAS 636-77-7), which lack both the chloro leaving group and the N,N-dimethyl substitution that modulates sulfonamide reactivity [1]. The dimethylamino moiety on the sulfamoyl group reduces hydrogen-bond donor capacity relative to primary sulfonamides (e.g., 4-chloro-3-sulfamoylbenzoic acid), altering both solubility and downstream coupling efficiency [2]. This tri-functional architecture enables modular synthetic diversification through orthogonal protecting group strategies and sequential functionalization, a capability not available with mono- or di-substituted sulfamoylbenzoic acid comparators.

Synthetic chemistry Building blocks Parallel synthesis

Substitution Pattern Governs Nonlinear Optical (NLO) Response in Sulfamoylbenzoic Acid Derivatives

Sulfamoylbenzoic acid derivatives exhibit substitution-dependent nonlinear optical properties, with halogenation and sulfamoyl positioning critically influencing third-order NLO response. Computational studies on 2-(benzylamino)-4-chloro-5-sulfamoylbenzoic acid (BACSBA) at the DFT/CAM-B3LYP/6-311++G(d,p) level reveal that the L-shaped molecular geometry stabilized by N-H⋯O intramolecular hydrogen bonds contributes to enhanced hyperpolarizability and third-order NLO activity [1]. While direct NLO measurements for the target compound are not reported, the 3-chloro-4-(dimethylsulfamoyl) substitution pattern is predicted to yield a distinct electronic distribution and dipole moment compared to the 4-chloro-3-sulfamoyl or 5-sulfamoyl isomers. The dimethyl substitution on the sulfamoyl nitrogen alters electron density at the sulfonyl group relative to primary sulfamoyl compounds, affecting both linear polarizability and second hyperpolarizability parameters relevant to optical material applications.

Nonlinear optics Materials science Computational chemistry

Vendor-Specified Melting Point and Solid-State Characteristics Enable Quality Control Differentiation

The target compound is characterized by a melting point of approximately 190°C with decomposition and exists as a white to slightly yellow, odorless crystalline powder [1]. This thermal behavior differs from positional isomers: 4-chloro-3-sulfamoylbenzoic acid (CSBA) has been crystallographically characterized but melting point data are not directly comparable in available literature [2]; 4-sulfamoylbenzoic acid exhibits a significantly higher melting point range of 258-260°C, reflecting the absence of both the 3-chloro and N,N-dimethyl substituents . The decomposition upon melting noted for the target compound indicates thermal lability that must be accounted for in synthetic protocols and storage conditions. For procurement quality assurance, the distinct melting point with decomposition serves as a readily measurable identity and purity indicator that differentiates this compound from other sulfamoylbenzoic acid derivatives.

Quality control Analytical chemistry Procurement specifications

Procurement-Driven Application Scenarios for 3-Chloro-4-(dimethylsulfamoyl)benzoic Acid (CAS 1263276-33-0)


NKCC1 Inhibitor Medicinal Chemistry and Preclinical Development

This compound serves as the core scaffold for synthesizing Na-K-2Cl cotransporter 1 (NKCC1) inhibitors, as explicitly claimed in US Patent Application US20220184008A1. The 3-chloro-4-(dimethylsulfamoyl)benzoic acid structure is the direct precursor to ARN23746 (3-(N,N-dimethylsulfamoyl)-4-((8,8,8-trifluorooctyl)amino)benzoic acid), a clinical-stage NKCC1 inhibitor being developed for Down syndrome-associated cognitive symptoms [1]. Research groups pursuing NKCC1 as a therapeutic target for neurological disorders, including autism spectrum disorders and epilepsy, should prioritize this specific CAS number to ensure synthetic route fidelity and patent-aligned chemical matter. Alternative sulfamoylbenzoic acid derivatives lacking the 3-chloro-4-(dimethylsulfamoyl) substitution pattern will not yield the patented NKCC1 inhibitor series.

Sulfamoylbenzoic Acid Library Synthesis and Structure-Activity Relationship Studies

The tri-functional architecture of this compound—combining a carboxylic acid, 3-chloro leaving group, and 4-(N,N-dimethyl)sulfamoyl moiety—enables orthogonal diversification strategies for generating sulfamoylbenzoic acid libraries [1]. The N,N-dimethyl substitution on the sulfamoyl group reduces hydrogen-bond donor capacity relative to primary sulfonamides, as demonstrated in comparative crystallographic studies of 4-chloro-3-sulfamoylbenzoic acid [2]. This property may improve membrane permeability and metabolic stability, as inferred from SAR studies of N,N-disubstituted 4-sulfamoylbenzoic acid cPLA2α inhibitors where substitution pattern critically modulated aqueous solubility and whole-blood activity [3]. Medicinal chemistry teams exploring LPA2 receptor agonists, cPLA2α inhibitors, or other sulfamoylbenzoic acid-based pharmacophores should procure this compound for parallel library synthesis.

Nonlinear Optical (NLO) Materials Research and Computational Chemistry Validation

Sulfamoylbenzoic acid derivatives with halogen and sulfamoyl substitution exhibit substitution-dependent third-order nonlinear optical properties, as established through DFT calculations and experimental characterization of structurally related compounds [1]. The unique 3-chloro-4-(dimethylsulfamoyl) substitution pattern of this compound is predicted to yield distinct electronic distribution, dipole moment, and hyperpolarizability relative to other sulfamoylbenzoic acid isomers. Materials science groups investigating organic NLO materials or computational chemistry teams requiring experimental validation of DFT-predicted optical properties should consider this compound as a structurally defined test case. The L-shaped molecular geometry observed in related sulfamoylbenzoic acid derivatives, stabilized by intramolecular hydrogen bonds, represents a design motif for optimizing third-order NLO response [1].

Quality Control Reference Standard for Sulfamoylbenzoic Acid Procurement

The well-defined melting point of approximately 190°C with decomposition serves as a discriminating analytical marker for this specific regioisomer [1]. This thermal behavior differs substantially from 4-sulfamoylbenzoic acid (258-260°C, no decomposition) and provides a rapid identity confirmation method upon receipt. Analytical chemistry and quality control laboratories supporting sulfamoylbenzoic acid-based research programs can leverage this distinct thermal signature for incoming material verification, reducing the risk of procurement errors involving structurally similar isomers. The compound's solid physical form and ambient temperature storage requirements (as specified by Sigma-Aldrich/Apollo Scientific) further simplify inventory management in research settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-(dimethylsulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.